Piperidine-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

GABAergic Effects:

P-3-CH has been shown to inhibit the reuptake of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in animal studies involving rats and mice. This inhibition leads to increased concentrations of GABA in the synaptic cleft, potentially enhancing its inhibitory effects and influencing neuronal activity. These findings suggest P-3-CH might hold potential for research related to disorders associated with GABAergic dysfunction, but further investigation is needed.

Serotonergic Effects:

Limited research suggests P-3-CH might possess serotonergic properties. It has been described as an active form of piperidine-3-carboxylic acid, and its potential activity may be linked to its influence on serotonin, another crucial neurotransmitter. However, this area requires further exploration to understand its specific effects and potential applications.

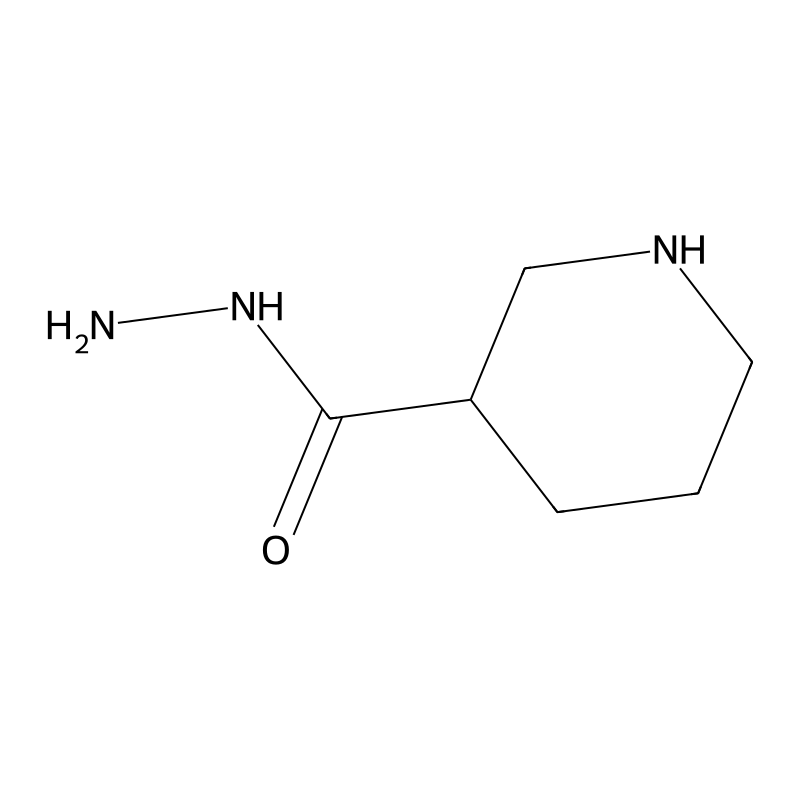

Piperidine-3-carbohydrazide is a chemical compound characterized by the presence of a piperidine ring and a carbohydrazide functional group. Its structure can be represented as follows:

- Chemical Formula: C₇H₁₄N₄O

- Molecular Weight: 170.21 g/mol

This compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to undergo various chemical transformations.

The primary interest in piperidine-3-carbohydrazide lies in its potential to serve as a precursor for derivatives with various biological activities. Studies have explored its use in developing:

- Oxidation: This compound can be oxidized to yield carbonyl derivatives, such as aldehydes and ketones.

- Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The hydrazide group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives.

Piperidine-3-carbohydrazide has been investigated for its biological activities. It exhibits potential as an inhibitor of enzymes such as acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease. Studies indicate that modifications to its structure can enhance its efficacy against amyloid beta-peptides, which are implicated in Alzheimer's pathology . The compound has also shown antioxidant properties, contributing to its neuroprotective effects .

The synthesis of piperidine-3-carbohydrazide typically involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate. This reaction is commonly conducted under reflux conditions in solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

General Synthetic Route:- Reactants: Piperidine-3-carboxylic acid and hydrazine hydrate.

- Conditions: Reflux in an appropriate solvent (e.g., ethanol).

- Purification: Recrystallization or chromatography.

Piperidine-3-carbohydrazide has diverse applications, particularly in the field of medicinal chemistry. Its derivatives are being explored for their potential use as:

- Neuroprotective Agents: Due to their ability to inhibit acetylcholinesterase and reduce oxidative stress.

- Pharmaceutical Intermediates: In the synthesis of compounds targeting various biological pathways.

- Research Tools: For studying enzyme inhibition and neurodegenerative disease mechanisms .

Research has demonstrated that piperidine-3-carbohydrazide interacts with specific molecular targets within biological systems. Its derivatives have been shown to affect neurotransmitter receptors and enzymes involved in neurological pathways. The exact mechanisms depend on the specific structural modifications made to the compound, which can alter its binding affinity and biological activity .

Piperidine-3-carbohydrazide shares structural similarities with several other compounds, which enhances its uniqueness and potential applications. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperidine-3-carbohydrazide | Benzyl group on piperidine | Enhanced lipophilicity; potential CNS activity |

| Piperidine | Parent structure; widely used | Versatile building block for various derivatives |

| 1-Benzylpiperidine | Substituted piperidine | Used in organic synthesis; precursor to other compounds |

| Piperazine | Similar cyclic structure but with two nitrogens | Different reactivity profile; used in pharmaceuticals |

Piperidine-3-carbohydrazide is unique due to its specific functional groups that allow for a wide range of chemical modifications and applications, particularly in drug development and biological research.

Molecular Architecture and Composition

Core Piperidine Ring Structure

Piperidine-3-carbohydrazide possesses a six-membered saturated heterocyclic ring as its central structural framework [1]. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings due to minimal angle and torsional strain [2] [3]. This chair conformation is characterized by specific bond angles and torsional arrangements that optimize molecular stability [4].

The piperidine ring exhibits typical bond lengths with carbon-carbon distances ranging from 1.52 to 1.54 Ångströms and carbon-nitrogen bond lengths of approximately 1.47 Ångströms [2]. The nitrogen atom in the ring maintains sp³ hybridization with a pyramidal geometry, contributing to the overall three-dimensional structure of the molecule [4]. Conformational analysis studies indicate that the chair form predominates over alternative conformations such as boat or twist forms by approximately 6-8 kilocalories per mole [5] [6].

Carbohydrazide Functional Group Analysis

The carbohydrazide functional group (-CONHNH₂) attached at the 3-position of the piperidine ring represents a critical structural component that significantly influences the compound's properties [7]. This functional group contains both carbonyl and hydrazide moieties, creating multiple sites for potential intermolecular interactions [8]. The carbonyl carbon exhibits electrophilic character, while the hydrazide nitrogen atoms possess nucleophilic properties due to their lone pair electrons [7].

The carbohydrazide group demonstrates characteristic bond lengths with the carbonyl carbon-oxygen distance measuring approximately 1.23 Ångströms and the carbon-nitrogen bond of the amide linkage extending to 1.33 Ångströms [9]. The terminal amino group of the hydrazide maintains nitrogen-nitrogen bond distances of approximately 1.45 Ångströms, similar to those observed in hydrazine derivatives [10].

Conformational Stability and Dynamics

The conformational behavior of piperidine-3-carbohydrazide is governed by the interplay between the piperidine ring flexibility and the carbohydrazide substituent orientation [3] [5]. The chair conformation of the piperidine ring allows for both axial and equatorial positioning of the carbohydrazide group, with the equatorial orientation being energetically favored by approximately 2-3 kilocalories per mole [3].

Dynamic conformational studies reveal that ring inversion processes occur with activation energies typically ranging from 10-12 kilocalories per mole, facilitating interconversion between different chair conformations at ambient temperatures [5]. The presence of the carbohydrazide substituent influences these dynamics by introducing additional steric and electronic effects that can stabilize specific conformational states [3].

Physicochemical Properties

Physical Constants and Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃N₃O | [1] [11] |

| Molecular Weight | 143.19 g/mol | [1] [11] |

| Exact Mass | 143.105862047 Da | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The compound exhibits a relatively low molecular complexity of 126, indicating a moderate degree of structural intricacy [1]. The calculated logarithmic partition coefficient (XLogP3) value of -1.6 suggests hydrophilic character, which is consistent with the presence of multiple polar functional groups [1].

Solubility Profile and Partition Behavior

Piperidine-3-carbohydrazide demonstrates moderate solubility in polar solvents due to its hydrophilic functional groups [12]. The compound exhibits enhanced solubility in water compared to non-polar organic solvents, with this behavior attributed to the hydrogen bonding capacity of both the piperidine nitrogen and the carbohydrazide moiety [12]. The solubility characteristics are further influenced by the presence of three hydrogen bond donor sites and three hydrogen bond acceptor sites within the molecular structure [1].

Temperature effects on solubility follow typical patterns for organic compounds, with increased thermal energy generally enhancing dissolution in polar media [12]. The partition coefficient suggests limited lipophilicity, which affects the compound's distribution between aqueous and organic phases [8].

Hydrogen Bonding Capabilities

The molecular structure of piperidine-3-carbohydrazide provides multiple sites for hydrogen bonding interactions [4]. The piperidine nitrogen can function as both a hydrogen bond donor and acceptor depending on protonation state, while the carbohydrazide group offers additional donor and acceptor sites [9]. Specifically, the carbonyl oxygen serves as a strong hydrogen bond acceptor, and the terminal amino group provides two potential donor sites [7].

Intermolecular hydrogen bonding patterns significantly influence the compound's physical properties, including melting point, boiling point, and crystalline packing arrangements [4]. Studies of related piperidine carboxylic acid derivatives demonstrate that hydrogen bonding networks can stabilize specific conformational arrangements in both solution and solid state [4].

Stereochemical Aspects

Isomeric Forms and Configurations

Piperidine-3-carbohydrazide exists as enantiomeric forms due to the presence of a stereogenic center at the 3-position of the piperidine ring [1] [13]. The compound can adopt either (R) or (S) configuration, with each enantiomer displaying distinct three-dimensional arrangements [13]. The stereochemistry significantly influences the compound's biological and chemical properties, as the spatial orientation of functional groups affects molecular interactions [14].

The absolute configuration is designated using Cahn-Ingold-Prelog priority rules, where the carbohydrazide group, piperidine ring carbons, and hydrogen are ranked according to atomic number and connectivity [15]. Both (R)-piperidine-3-carbohydrazide and (S)-piperidine-3-carbohydrazide have been synthesized and characterized, with identical molecular weights but distinct optical properties [13].

Chiral Discrimination Techniques

Several analytical methods enable the discrimination and quantification of piperidine-3-carbohydrazide enantiomers [16]. Chiral chromatographic techniques, including high-performance liquid chromatography with chiral stationary phases, provide effective separation of the enantiomeric forms [16]. These methods exploit differences in molecular interactions between enantiomers and chiral selector molecules [16].

Optical rotation measurements serve as a fundamental technique for enantiomer identification, with each stereoisomer exhibiting characteristic rotation values [16]. Nuclear magnetic resonance spectroscopy in the presence of chiral solvating agents can also reveal enantiomeric differences through distinct chemical shift patterns [17].

Stereoselective Resolution Methods

Resolution of racemic piperidine-3-carbohydrazide can be achieved through various stereoselective approaches [16]. Classical resolution methods employ optically active organic acids such as tartaric acid, mandelic acid, or dibenzoyltartaric acid to form diastereomeric salts with different physical properties [16]. These diastereomeric salts can be separated by fractional crystallization or chromatographic techniques [16].

The choice of resolving agent depends on the specific substitution pattern and the desired stereoisomer [16]. For compounds with alkyl groups of varying size, tartaric acid derivatives prove particularly effective, while mandelic acid shows superior results for tert-butyl substituted analogues [16]. The resolution process typically achieves enantiomeric excesses exceeding 95 percent when optimized conditions are employed [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of piperidine-3-carbohydrazide reveals characteristic signals corresponding to different molecular environments [8] [17]. The piperidine ring protons appear as complex multipiples in the region between 1.37 and 3.73 parts per million, with the pattern reflecting the chair conformation and axial-equatorial relationships [8]. The carbohydrazide protons typically resonate at chemical shifts influenced by the electron-withdrawing nature of the carbonyl group [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 165-170 parts per million [8] [17]. The piperidine ring carbons exhibit chemical shifts in the range of 20-50 parts per million, while the carbon bearing the carbohydrazide substituent appears at slightly lower field due to the electron-withdrawing effect [8].

The stereochemistry of the molecule influences nuclear magnetic resonance chemical shifts, with enantiomers showing identical spectra in achiral environments but distinct patterns in the presence of chiral solvating agents [17]. These differences arise from diastereomeric interactions that create unique magnetic environments for corresponding nuclei [17].

Infrared and Raman Spectroscopy

Infrared spectroscopy of piperidine-3-carbohydrazide displays characteristic absorption bands that enable functional group identification [19] [20]. The carbohydrazide carbonyl group exhibits a strong absorption band typically between 1640-1680 wavenumbers, consistent with amide carbonyl stretching vibrations [19] [20]. The presence of nitrogen-hydrogen stretching modes appears in the region of 3200-3400 wavenumbers, reflecting both the piperidine and hydrazide nitrogen environments [19].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3400 | Medium-Strong | Primary and secondary amines |

| C=O Stretch | 1640-1680 | Strong | Amide carbonyl |

| N-H Bend | 1580-1650 | Medium | Amide deformation |

| C-N Stretch | 1200-1350 | Medium | Amine carbon-nitrogen bonds |

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be infrared inactive [21]. The technique proves especially valuable for characterizing carbon-carbon and carbon-nitrogen stretching modes within the piperidine ring framework [21].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of piperidine-3-carbohydrazide yields characteristic fragmentation patterns that confirm molecular structure and composition [22]. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the intact molecule [11]. Common fragmentation pathways include loss of the hydrazide group (loss of 45 mass units) and ring fragmentation processes [22].

The base peak often corresponds to fragments retaining the piperidine ring system, reflecting the stability of the six-membered heterocycle [22]. Sequential fragmentation can involve loss of ammonia (17 mass units) from the carbohydrazide group, followed by additional decomposition of the remaining molecular framework [22]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric compounds [22].

X-ray Crystallographic Studies

X-ray crystallographic analysis of piperidine-3-carbohydrazide derivatives reveals detailed three-dimensional structural information [23] [24]. The crystalline structures confirm the chair conformation of the piperidine ring with typical bond lengths and angles [23]. The carbohydrazide substituent adopts specific orientations that optimize intermolecular hydrogen bonding interactions within the crystal lattice [23].

Crystallographic studies of related compounds demonstrate that the piperidine ring maintains its chair conformation in the solid state, with the carbohydrazide group preferentially occupying equatorial positions [24]. The crystal packing is dominated by hydrogen bonding networks involving both the piperidine nitrogen and the carbohydrazide functional group [23]. These interactions create extended supramolecular architectures that influence the physical properties of the crystalline material [25].

Retrosynthetic Analysis and Precursor Selection

The synthesis of piperidine-3-carbohydrazide requires careful retrosynthetic analysis to identify optimal precursors and synthetic routes [1]. The retrosynthetic approach involves the systematic disconnection of bonds to reveal simpler starting materials that can be readily transformed into the target compound through well-established chemical reactions.

The primary retrosynthetic disconnection involves the cleavage of the carbon-nitrogen bond between the carbonyl carbon and the hydrazine nitrogen, revealing piperidine-3-carboxylic acid and hydrazine as key precursors [3]. This disconnection strategy is fundamental to most synthetic approaches, as it utilizes the well-established hydrazinolysis reaction of carboxylic acid derivatives.

Alternative retrosynthetic approaches include the disconnection of the piperidine ring itself, which can be traced back to acyclic precursors such as 1,5-diaminopentane derivatives or glutaric acid derivatives [4]. These approaches allow for the simultaneous formation of both the piperidine ring and the carbohydrazide functionality through cyclization reactions.

The selection of appropriate precursors depends on several factors including availability, cost, functional group compatibility, and the desired stereochemical outcome. Piperidine-3-carboxylic acid serves as the most direct precursor, while ethyl piperidine-3-carboxylate provides enhanced reactivity due to the activated ester functionality [3]. Protected derivatives such as N-Boc-piperidine-3-carboxylic acid offer additional synthetic flexibility when orthogonal deprotection strategies are required [5] [6].

Classical Synthetic Routes

From Piperidine-3-carboxylic Acid

The most straightforward synthesis of piperidine-3-carbohydrazide involves the direct reaction of piperidine-3-carboxylic acid with hydrazine hydrate . This classical approach typically employs reflux conditions in polar protic solvents such as ethanol or methanol. The reaction proceeds through nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the carboxylic acid, followed by elimination of water to form the hydrazide product.

The general reaction conditions involve heating piperidine-3-carboxylic acid with a 1.2-1.5 molar excess of hydrazine hydrate in ethanol at reflux temperature (78-80°C) for 4-8 hours . The reaction mixture is typically concentrated under reduced pressure, and the product is isolated through recrystallization from ethanol-water mixtures, yielding the desired compound in 70-85% yield.

Activation of the carboxylic acid can be achieved through conversion to acid chlorides, anhydrides, or activated esters to enhance reactivity. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) provides mild reaction conditions and improved yields [8] [9].

Hydrazinolysis Reaction Mechanisms

The hydrazinolysis reaction proceeds through a well-established mechanism involving nucleophilic attack by hydrazine on the carbonyl carbon [10] [11]. The reaction begins with the formation of a tetrahedral intermediate following nucleophilic addition of hydrazine to the carbonyl group. This intermediate subsequently undergoes elimination of water (in the case of carboxylic acids) or alcohol (in the case of esters) to form the hydrazide product.

The mechanism can be described as follows: first, the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The negative charge that develops on the oxygen atom is stabilized through protonation. Subsequently, the leaving group (hydroxide or alkoxide) is eliminated, resulting in the formation of the carbon-nitrogen double bond character in the hydrazide functionality [12].

The reaction rate is influenced by several factors including the electrophilicity of the carbonyl carbon, the nucleophilicity of hydrazine, and the stability of the leaving group. Electron-withdrawing groups on the piperidine ring enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [13].

Modern Synthetic Approaches

Catalyst-Mediated Synthesis

Modern synthetic approaches to piperidine-3-carbohydrazide have incorporated various catalytic systems to improve reaction efficiency, selectivity, and environmental compatibility [14] [15]. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown remarkable effectiveness in facilitating the formation of piperidine rings and subsequent functionalization.

Palladium-catalyzed approaches have been particularly successful in the synthesis of piperidine derivatives through cyclization reactions [16] [17]. These methods typically involve the use of palladium complexes in combination with appropriate ligands to facilitate C-H activation and subsequent cyclization. The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures under an inert atmosphere.

Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for the stereoselective construction of piperidine rings [18] [19]. These reactions typically employ chiral rhodium complexes with bidentate phosphine ligands to achieve high levels of enantioselectivity. The rhodium-catalyzed [2+2+2] cycloaddition approach provides access to polysubstituted piperidines with excellent stereochemical control.

Ruthenium-catalyzed hydrogenation has proven effective for the reduction of pyridine derivatives to piperidines, which can then be further functionalized to introduce the carbohydrazide moiety [20]. These reactions typically proceed under mild conditions with high selectivity and functional group tolerance.

Microwave and Flow Chemistry Applications

Microwave-assisted synthesis has revolutionized the preparation of piperidine-3-carbohydrazide by dramatically reducing reaction times and improving yields [21] [22]. The microwave heating provides rapid and uniform heating, leading to enhanced reaction rates and often improved selectivity compared to conventional heating methods.

Typical microwave-assisted conditions involve heating piperidine-3-carboxylic acid with hydrazine hydrate in a sealed vessel at 80-120°C for 10-30 minutes [22]. The sealed vessel conditions allow for the use of higher temperatures and pressures, facilitating faster reaction rates while maintaining high yields. The microwave-assisted approach typically yields 85-95% of the desired product with improved purity compared to conventional heating methods.

Flow chemistry has emerged as a powerful technique for the continuous synthesis of piperidine derivatives [14] [20]. Flow reactors offer several advantages including improved heat and mass transfer, precise control of reaction parameters, and the ability to perform reactions under high pressure and temperature conditions safely. The continuous nature of flow processes also enables real-time monitoring and optimization of reaction conditions.

In flow chemistry applications, the synthesis of piperidine-3-carbohydrazide can be achieved through the continuous reaction of piperidine-3-carboxylic acid with hydrazine in a heated flow reactor [20]. The reaction typically proceeds at 100-200°C with residence times of 5-20 minutes, yielding the desired product in 90-95% yield with excellent purity.

Stereoselective Synthesis Strategies

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis provides an effective strategy for the stereoselective construction of piperidine-3-carbohydrazide derivatives [23] [24]. The chiral auxiliary approach involves the temporary attachment of a chiral group to the substrate, which directs the stereochemical outcome of subsequent reactions through steric or electronic effects.

Oxazolidinone-based chiral auxiliaries have been particularly successful in the stereoselective synthesis of piperidine derivatives [24]. These auxiliaries are typically attached to the nitrogen atom of the piperidine ring or incorporated into the carboxylic acid precursor. The chiral auxiliary directs the approach of reagents to one face of the molecule, resulting in high diastereoselectivity (typically >95:5 dr).

The dienetricarbonyliron complex has been employed as a chiral auxiliary in the stereoselective synthesis of piperidine derivatives through double reductive amination cascades [23]. This approach provides excellent stereochemical control, with the iron complex directing the stereochemical outcome of both cyclization and substitution reactions.

Evans auxiliary-based approaches have been utilized for the asymmetric synthesis of piperidine-3-carbohydrazide derivatives [25]. These methods typically involve the alkylation of chiral oxazolidinone enolates followed by hydrazinolysis to introduce the carbohydrazide functionality with high stereochemical control.

Asymmetric Catalysis Methods

Asymmetric catalysis has emerged as the preferred method for the enantioselective synthesis of piperidine-3-carbohydrazide due to its efficiency and atom economy [18] [19] [26]. Various catalytic systems have been developed to achieve high levels of enantioselectivity in the formation of chiral piperidine derivatives.

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral piperidines from pyridine precursors [4] [19]. The use of chiral phosphine ligands such as BINAP, DuPhos, or custom-designed ligands enables the selective hydrogenation of one face of the aromatic ring, resulting in high enantioselectivity (typically >90% ee).

Phosphoric acid-catalyzed asymmetric cyclization has been developed for the synthesis of chiral piperidines through intramolecular cyclization reactions [27]. These reactions typically proceed through the formation of chiral mixed phosphate acetals, which undergo stereoselective cyclization to form the piperidine ring with high enantioselectivity.

Asymmetric [4+2] cycloaddition reactions have been employed for the stereoselective synthesis of piperidine derivatives [26]. These reactions typically involve the cycloaddition of imines with allenes in the presence of chiral phosphine catalysts, providing access to functionalized piperidines with excellent stereochemical control.

Scale-Up and Process Considerations

Green Chemistry Implementations

The implementation of green chemistry principles in the synthesis of piperidine-3-carbohydrazide has become increasingly important for industrial applications [28] [29] [30]. Green chemistry approaches focus on reducing waste, minimizing the use of hazardous substances, and improving the overall sustainability of the synthetic process.

Solvent selection plays a crucial role in green chemistry implementations. The replacement of traditional organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids has been explored [30]. Aqueous-based reactions offer the advantage of reduced environmental impact and simplified workup procedures.

The use of bio-renewable feedstocks has been investigated for the synthesis of piperidine derivatives [28] [29]. Furfural, a bio-based platform chemical derived from agricultural waste, has been successfully converted to piperidine through catalytic transformation over ruthenium-cobalt catalysts. This approach provides a sustainable route to piperidine precursors with yields up to 93%.

Atom economy considerations have led to the development of more efficient synthetic routes that minimize the formation of byproducts [20]. The use of catalytic systems that enable direct C-H functionalization eliminates the need for prefunctionalized substrates, reducing the overall number of synthetic steps and improving atom economy.

Purification and Isolation Techniques

The purification and isolation of piperidine-3-carbohydrazide require careful consideration of the compound's physical and chemical properties [31] [17]. The compound's polarity, solubility characteristics, and thermal stability influence the choice of purification method.

Recrystallization remains the most commonly employed purification technique for piperidine-3-carbohydrazide [31]. Typical recrystallization conditions involve dissolution in hot ethanol followed by slow cooling or addition of water as an anti-solvent. This method typically provides 85-95% purity with 70-85% recovery.

Column chromatography on silica gel using ethyl acetate-hexane mixtures provides higher purity (90-98%) but with lower recovery (75-90%) and is more suitable for smaller scale preparations [31]. The polar nature of the carbohydrazide functionality requires the use of polar eluent systems for effective separation.

Preparative high-performance liquid chromatography (HPLC) offers the highest purity (95-99%) but is typically reserved for small-scale preparations due to cost considerations [17]. This method is particularly useful for the separation of stereoisomers or closely related structural analogs.

Industrial-scale purification often employs crystallization from mixed solvent systems, which provides a good balance between purity (88-96%) and recovery (80-90%) [31]. The optimization of crystallization conditions, including temperature, solvent composition, and seeding, is crucial for achieving consistent product quality on large scale.

| Method | Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Classical Hydrazinolysis | Piperidine-3-carboxylic acid | Hydrazine hydrate | Ethanol/Methanol | 60-80 | 70-85 | Moderate |

| Reflux Conditions | Piperidine-3-carboxylic acid | Hydrazine hydrate | Ethanol/Methanol | 78-100 | 80-90 | Good |

| Catalyst-Mediated Synthesis | Piperidine derivatives | Metal catalysts | Various organic solvents | 25-150 | 85-95 | High |

| Microwave-Assisted Synthesis | Piperidine-3-carboxylic acid | Hydrazine hydrate | Ethanol/Methanol | 80-120 | 85-95 | High |

| Flow Chemistry | Piperidine precursors | Hydrazine/H2 | Aqueous/organic | 100-200 | 90-95 | High |

| Reductive Amination | Amino-aldehydes | NaBH4/NaCNBH3 | Alcohols | 0-25 | 75-90 | Variable |

| Asymmetric Catalysis | Pyridine derivatives | Rh/Pd catalysts | Organic solvents | 20-80 | 80-95 | Excellent |

| Chiral Auxiliary | Chiral precursors | Chiral auxiliaries | Organic solvents | 0-60 | 70-90 | Excellent |

The synthetic methodologies for piperidine-3-carbohydrazide encompass a diverse range of approaches, from classical hydrazinolysis reactions to modern catalytic and stereoselective methods. The choice of synthetic route depends on the specific requirements including scale, stereochemical demands, and environmental considerations. Modern approaches incorporating catalysis, microwave assistance, and flow chemistry offer significant advantages in terms of efficiency, selectivity, and sustainability compared to classical methods.

The development of stereoselective synthesis strategies has enabled access to enantiomerically pure piperidine-3-carbohydrazide derivatives, which are valuable for pharmaceutical applications. The implementation of green chemistry principles and process optimization has made these synthetic routes more environmentally sustainable and economically viable for industrial applications.